molecular formula C19H28N4S B13442853 N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine

N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine

Cat. No.: B13442853
M. Wt: 344.5 g/mol
InChI Key: ISNHCWHFMIPSEZ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine, known pharmacologically as lurasidone hydrochloride, is a second-generation antipsychotic agent. Its chemical structure comprises a benzisothiazolylpiperazine core linked to a bicyclo[2.2.1]heptane dicarboximide group via a cyclohexylmethyl spacer . The compound has a molecular weight of 529.15 g/mol (hydrochloride salt) and exhibits high affinity for dopamine D₂ and serotonin 5-HT₂A receptors, underpinning its efficacy in treating schizophrenia and bipolar depression .

Properties

Molecular Formula

C19H28N4S

Molecular Weight

344.5 g/mol

IUPAC Name

[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methanamine

InChI

InChI=1S/C19H28N4S/c20-13-15-5-1-2-6-16(15)14-22-9-11-23(12-10-22)19-17-7-3-4-8-18(17)24-21-19/h3-4,7-8,15-16H,1-2,5-6,9-14,20H2/t15-,16-/m0/s1

InChI Key

ISNHCWHFMIPSEZ-HOTGVXAUSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)CN2CCN(CC2)C3=NSC4=CC=CC=C43

Canonical SMILES

C1CCC(C(C1)CN)CN2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzo[d]isothiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperazine Ring Formation: The piperazine ring can be synthesized via nucleophilic substitution reactions involving appropriate amines and halides.

    Coupling Reactions: The benzo[d]isothiazole and piperazine moieties are then coupled using suitable linkers and catalysts.

    Cyclohexyl Group Introduction:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Alkylation of Cyclohexane Derivatives

A stereospecific alkylation reaction forms the cyclohexylmethyl backbone. The trans-1,2-cyclohexanedimethanol precursor undergoes sulfonation followed by nucleophilic substitution with piperazine derivatives .

Reaction Scheme

(1R,2R)-trans-Cyclohexane-1,2-diylbis(methylene)dimethanesulfonate+3-(piperazin-1-yl)benzo[d]isothiazoleBase, PTCTarget Compound\text{(1R,2R)-trans-Cyclohexane-1,2-diylbis(methylene)dimethanesulfonate} + \text{3-(piperazin-1-yl)benzo[d]isothiazole} \xrightarrow{\text{Base, PTC}} \text{Target Compound}

  • Conditions :

    • Solvent : Acetone or toluene

    • Base : Sodium carbonate or triethylamine

    • Phase Transfer Catalyst (PTC) : Tetrabutylammonium hydrogen sulfate

    • Temperature : 50–80°C

Coupling with Benzisothiazole

The benzisothiazole moiety is introduced via nucleophilic aromatic substitution, leveraging the electron-deficient nature of the benzisothiazol-3-yl group .

Reactivity Profile

The compound exhibits reactivity typical of secondary amines and aryl sulfides:

Reaction Type Reagents/Conditions Product Reference
Alkylation Methyl iodide, K2_2CO3_3, DMFTertiary amine derivatives (e.g., quaternary ammonium salts)
Acid-Base Reaction HCl gas in ethanolHydrochloride salt (improved crystallinity for pharmaceutical formulation)
Oxidation mCPBA (meta-chloroperbenzoic acid)Sulfoxide or sulfone derivatives (depending on stoichiometry)

Stereochemical Considerations

The 1R,2R configuration of the cyclohexylmethyl group and 3aR,7aR configuration of the isoindole core are essential for binding affinity. Racemization during synthesis is minimized using chiral resolution techniques (e.g., crystallization with L-tartaric acid) .

Industrial-Scale Optimization

Patents highlight process improvements for yield and purity:

  • Crystallization : Ethyl acetate or acetone recrystallization achieves >99.5% purity .

  • XRD Characterization : Peaks at 8.9°, 11.1°, and 15.1° 2θ confirm crystalline structure .

Stability and Degradation

The compound is sensitive to:

  • Light : Photooxidation of the benzisothiazole ring generates sulfonic acid derivatives .

  • Acidic Conditions : Protonation at the piperazine nitrogen leads to ring-opening reactions .

Scientific Research Applications

Chemistry: In chemistry, ((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with proteins and other biomolecules can provide insights into cellular processes and disease mechanisms.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of ((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Benzisothiazolylpiperazine Moieties

Ziprasidone

Ziprasidone shares the benzisothiazolylpiperazine core but incorporates a 5-(2-chloroethyl)-6-chloro-oxindole substituent instead of lurasidone’s bicycloheptane group. This structural difference impacts receptor binding kinetics: ziprasidone demonstrates higher 5-HT₂A/D₂ selectivity, while lurasidone’s cyclohexylmethyl group enhances blood-brain barrier penetration . Both are classified as atypical antipsychotics, but lurasidone exhibits a lower risk of metabolic side effects due to reduced histamine H₁ receptor affinity .

1-(1,2-Benzisothiazol-3-yl)piperazine Derivatives

Early derivatives, such as the parent compound 1-(1,2-benzisothiazol-3-yl)piperazine, lack the extended substituents seen in lurasidone. Studies show that these simpler analogues exhibit moderate dopamine receptor antagonism but poor bioavailability, highlighting the importance of lipophilic side chains (e.g., cyclohexylmethyl) for optimizing pharmacokinetics .

Benzisoxazolylpiperazine Analogues

Replacing the benzisothiazole sulfur with oxygen yields benzisoxazolylpiperazines (e.g., 1-(1,2-benzisoxazol-3-yl)piperazine). These compounds retain antipsychotic activity but show reduced 5-HT₂A affinity compared to benzisothiazole derivatives. For example, olanzapine (a benzisoxazole-containing drug) has a broader receptor profile, including muscarinic M₁ antagonism, which correlates with higher metabolic side effects .

Piperazine Derivatives with Varied Heterocycles

Antimicrobial Piperazine-Thiadiazole Hybrids

Compounds like 5,5'-(piperazine-1,4-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) () demonstrate that piperazine-linked heterocycles can exhibit antimicrobial activity. However, the benzisothiazole moiety in lurasidone is critical for CNS targeting, whereas thiadiazole derivatives prioritize bacterial membrane disruption .

Nitroimidazole-Piperazine-Triazole Hybrids

Hybrids such as 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-((N1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine () highlight the versatility of piperazine in drug design. Unlike lurasidone, these compounds target protozoal infections via nitroreductase activation, underscoring how substituent choice dictates therapeutic application .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Piperazine substitution at the N-position (e.g., cyclohexylmethyl in lurasidone) enhances CNS penetration, while N'-aryl groups (e.g., 3-chlorophenyl in ) improve receptor specificity .
  • Linker Flexibility : Alkyl linkers (e.g., cyclohexylmethyl) increase lipophilicity and half-life compared to acylated derivatives, as seen in antimicrobial vindoline-piperazine conjugates () .
  • Heteroatom Effects : Sulfur in benzisothiazole improves 5-HT₂A binding versus oxygen in benzisoxazole, reducing extrapyramidal side effects in lurasidone relative to olanzapine .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Pharmacological Activity Key Receptor Affinities
Lurasidone Hydrochloride Benzisothiazolylpiperazine 529.15 Cyclohexylmethyl, bicycloheptane Antipsychotic D₂, 5-HT₂A, 5-HT₇
Ziprasidone Benzisothiazolylpiperazine 412.94 (free base) Chloroethyl-oxindole Antipsychotic 5-HT₂A > D₂
1-(1,2-Benzisothiazol-3-yl)piperazine Benzisothiazolylpiperazine 221.29 None Antipsychotic (preclinical) Moderate D₂/5-HT₂A
Olanzapine Benzisoxazolylpiperazine 312.43 Thienodiazepine Antipsychotic 5-HT₂A, H₁, M₁

Biological Activity

N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine, also known as Lurasidone impurity, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR).

  • Molecular Formula : C19H29ClN4S
  • Molecular Weight : 380.98 g/mol
  • CAS Number : 1260025-93-1

This compound is primarily recognized as an impurity in the synthesis of Lurasidone, an atypical antipsychotic used for treating schizophrenia and depressive episodes associated with bipolar disorder.

Antipsychotic Activity

Research indicates that derivatives of benzisothiazole and piperazine structures exhibit significant antipsychotic properties. The compound has been evaluated for potential antipsychotic activity through various receptor binding assays and behavioral tests.

Key Findings :

  • In receptor binding assays, the compound demonstrated affinity for dopaminergic and serotonergic receptors, suggesting a dual action mechanism that could minimize typical neuroleptic side effects.
  • In animal models, it was shown to block amphetamine-induced stereotypy without inducing catalepsy, a common side effect associated with traditional antipsychotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its core structure.

Table 1: Summary of SAR Findings

CompoundReceptor AffinityBehavioral EffectNotes
LurasidoneHigh for D2 and 5-HT2AReduced stereotypyAtypical profile
N-[1R,2R...]Moderate for D2; High for 5-HTBlocks amphetamine effectsLess catalepsy

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Cyclohexylamine : Starting from cyclohexene oxide reacted with methylamine.
  • Piperazine Formation : Subsequent reactions lead to the formation of the piperazine ring attached to the benzisothiazole moiety.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Study on Antipsychotic Effects :
    • A study highlighted that compounds similar to N-[1R,2R...] showed reduced side effects compared to classical antipsychotics while maintaining efficacy in managing psychotic symptoms .
  • Behavioral Studies :
    • In behavioral assays like the Sidman avoidance paradigm, compounds within this class demonstrated significant activity without typical neuroleptic-like effects .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and how is stereochemical purity ensured?

  • Methodology :

  • Reductive amination is critical for coupling the cyclohexylmethyl and benzisothiazolyl moieties. For example, NaCNBH₃ in ethanol or THF is used to reduce imine intermediates, ensuring retention of stereochemistry .
  • Chiral resolution : Use of (+)- or (-)-chlorophosphates or chiral column chromatography to isolate enantiomers (e.g., (±)-7b vs. (-)-7b in ) .
  • Purification : Silica gel column chromatography with gradients of CH₂Cl₂/MeOH or EtOAc/hexane is standard .
    • Validation : ¹H NMR (400 MHz, CDCl₃) confirms stereochemistry via coupling constants (e.g., axial vs. equatorial protons in cyclohexane rings) .

Q. How is the stereochemistry of the cyclohexylmethyl group confirmed experimentally?

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC-1990392 in ) .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and compare retention times to standards .

Q. What analytical techniques are essential for confirming purity and structural integrity?

  • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., benzisothiazolyl protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (ESI-TOF) : Confirm molecular ion peaks (e.g., [M+H]⁺ for intermediates) .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating CNS activity and receptor selectivity?

  • In vitro :

  • Receptor binding assays : Screen for dopamine D₂/D₃ and serotonin 5-HT₁A/2A receptors using radioligands (³H-spiperone for D₂, ³H-8-OH-DPAT for 5-HT₁A) .
  • Functional assays : Measure cAMP inhibition (D₂) or calcium flux (5-HT) to assess agonist/antagonist profiles .
    • In vivo :
  • Sidman avoidance test : Evaluate antipsychotic potential via conditioned avoidance in rodents .
  • Amphetamine-induced stereotypy : Blockade of hyperlocomotion in dogs at 7 h post-dose indicates long-term efficacy .
  • PET imaging : Use [¹¹C]WAY-100635 to quantify 5-HT₁A receptor occupancy in humans .

Q. How do structural modifications influence receptor binding affinity and selectivity?

  • SAR Insights :

  • Benzisothiazolyl vs. benzisoxazolyl : The sulfur atom in benzisothiazolyl enhances 5-HT₁A affinity (e.g., Compound 24 in ) .
  • Cyclohexylmethyl substituents : The 1R,2R configuration optimizes steric fit in dopamine receptor pockets .
  • N-Methylation : Reduces off-target binding (e.g., lower σ-receptor affinity) .
    • Methodology : Synthesize analogs via halogen substitution (e.g., Br→Cl in ) and compare IC₅₀ values .

Q. How can contradictions in receptor binding data (e.g., dopaminergic vs. serotonergic affinity) be resolved?

  • Competitive binding assays : Use selective antagonists (e.g., ketanserin for 5-HT₂A) to isolate contributions .
  • Functional selectivity profiling : Test G-protein vs. β-arrestin signaling pathways to differentiate biased agonism .
  • Molecular docking : Predict binding poses using AutoDock Vina and compare with X-ray structures (e.g., PDB: 6CM4 for D₃ receptors) .

Q. What computational methods predict interactions with target receptors?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in lipid bilayers (e.g., CHARMM force field) to assess stability .
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to optimize binding .
  • AI-driven synthesis planning : Tools like Pistachio or Reaxys predict feasible routes for SAR libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.